REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH:9](=O)[C:10]1[C:11]([O:16][CH3:17])=[CH:12][CH:13]=[CH:14][CH:15]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(O)(=O)C>[Cl:8][C:3]1[C:2]([NH:1][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:2.3|
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Name
|
|
Quantity
|
119.3 mL
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Type
|
reactant
|
Smiles
|
C(C=1C(=CC=CC1)OC)=O
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Name
|
|
Quantity
|
263.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
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NC=1C(=NC=CC1)Cl
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Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
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The mixture was agitated for approx. 10 minutes at 25° C. for dissolution
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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To a 5 L 3-necked round bottom flask fitted with mechanical stirrer
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Type
|
ADDITION
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Details
|
thermometer, addition funnel, and nitrogen inlet
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Type
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CUSTOM
|
Details
|
upon which was obtained a yellow solution
|
Type
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STIRRING
|
Details
|
after stirring 10 minutes at 25° C
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature of 20° C
|
Type
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STIRRING
|
Details
|
The mixture was stirred for 12-18 hours
|
Duration
|
15 (± 3) h
|
Type
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CONCENTRATION
|
Details
|
concentrated to a semi-solid, which
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Type
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CUSTOM
|
Details
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was partitioned between methylene chloride and water (800 mL each)
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Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature of 25°-30° C.
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Type
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TEMPERATURE
|
Details
|
by cooling
|
Type
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CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with methylene chloride (3×300 mL each)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 300 mL of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The magnesium sulfate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the methylene chloride filtrate was evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1NCC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |